molecular formula C13H16N4O3S B6976775 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide

3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide

Cat. No.: B6976775
M. Wt: 308.36 g/mol
InChI Key: IYYXNNWEMKWYDL-UHFFFAOYSA-N
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Description

3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications

Properties

IUPAC Name

3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-12(13(14)17-20-8)21(18,19)16-5-9-2-3-10-6-15-7-11(10)4-9/h2-4,15-16H,5-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYXNNWEMKWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoindole derivative. One common synthetic route includes the following steps:

  • Isoindole Synthesis: : The isoindole core can be synthesized through a cyclization reaction of an appropriate precursor, such as a diaminobenzene derivative.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoindole derivative with a sulfonyl chloride in the presence of a base.

  • Oxazole Formation: : The oxazole ring is formed through a cyclodehydration reaction, often involving the use of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

  • Oxo Derivatives: : Resulting from oxidation reactions.

  • Reduced Forms: : Obtained through reduction reactions.

  • Substituted Derivatives: : Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide include:

  • Isoindole Derivatives: : These compounds share the isoindole core structure.

  • Sulfonamide Derivatives: : Other sulfonamides with different substituents.

  • Oxazole Derivatives: : Compounds containing the oxazole ring.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of both the isoindole and oxazole rings. This unique structure contributes to its distinct chemical and biological properties.

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